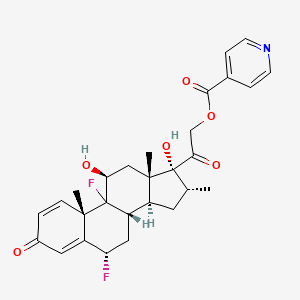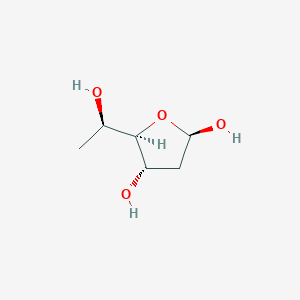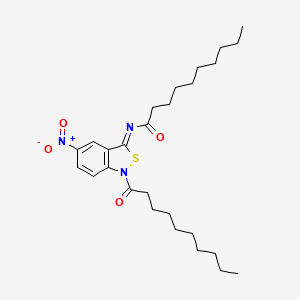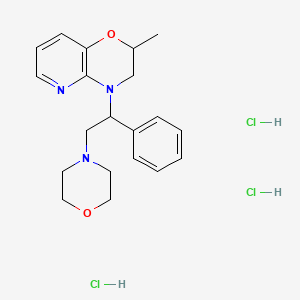
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-oxazine core, which is a fused ring system combining pyridine and oxazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazine core, followed by the introduction of the methyl and phenylethyl groups. The morpholinyl group is then added through nucleophilic substitution reactions. The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the heterocyclic rings.
Reduction: Reduction reactions can occur at the carbonyl groups or double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholinyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may enable it to act as a ligand in binding studies.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of neurological or psychiatric disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, neurotransmission, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar core structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring, which may have similar biological activities.
Phenylethylamine derivatives: Compounds with the phenylethylamine moiety, known for their psychoactive properties.
Uniqueness
The uniqueness of “2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, trihydrochloride” lies in its combination of structural features, which may confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
88810-12-2 |
|---|---|
Molecular Formula |
C20H28Cl3N3O2 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
2-methyl-4-(2-morpholin-4-yl-1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C20H25N3O2.3ClH/c1-16-14-23(20-19(25-16)8-5-9-21-20)18(17-6-3-2-4-7-17)15-22-10-12-24-13-11-22;;;/h2-9,16,18H,10-15H2,1H3;3*1H |
InChI Key |
HNEYOXKQLJDXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


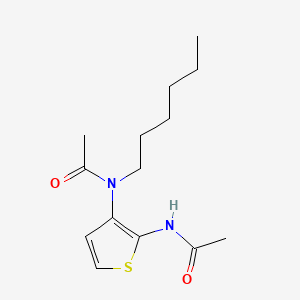

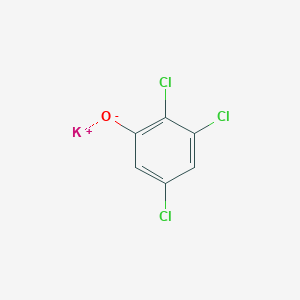
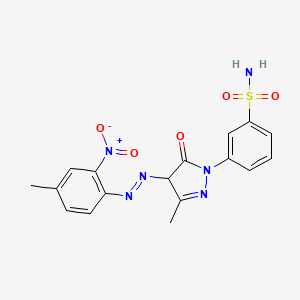
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
